Cas no 173283-34-6 (4-(piperidin-3-yl)benzene-1,2-diol)
4-(piperidin-3-yl)benzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 4-(piperidin-3-yl)benzene-1,2-diol
- 1,2-Benzenediol, 4-(3-piperidinyl)-
- EN300-1841694
- CHEMBL34953
- SCHEMBL11208701
- 173283-34-6
-
- Inchi: 1S/C11H15NO2/c13-10-4-3-8(6-11(10)14)9-2-1-5-12-7-9/h3-4,6,9,12-14H,1-2,5,7H2
- InChI Key: UXLLSNYRUTZORA-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(C2CCCNC2)C=C1O
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 52.5Ų
Experimental Properties
- Density: 1.181±0.06 g/cm3(Predicted)
- Boiling Point: 372.8±42.0 °C(Predicted)
- pka: 9.65±0.10(Predicted)
4-(piperidin-3-yl)benzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841694-1g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-5g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-10g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-0.05g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-0.1g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-0.25g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-0.5g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-1.0g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1841694-2.5g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1841694-5.0g |
4-(piperidin-3-yl)benzene-1,2-diol |
173283-34-6 | 5g |
$4102.0 | 2023-06-02 |
4-(piperidin-3-yl)benzene-1,2-diol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(piperidin-3-yl)benzene-1,2-diol
Recent Advances in the Study of 4-(piperidin-3-yl)benzene-1,2-diol (CAS: 173283-34-6) in Chemical Biology and Pharmaceutical Research
The compound 4-(piperidin-3-yl)benzene-1,2-diol (CAS: 173283-34-6) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This bicyclic structure combines a catechol moiety with a piperidine ring, offering unique physicochemical properties that make it attractive for drug discovery and biochemical probe development. Recent studies have focused on its potential as a kinase inhibitor scaffold, particularly in targeting neurodegenerative diseases and cancer pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 173283-34-6 show selective inhibition of LRRK2 kinase, a key target in Parkinson's disease research. The catechol group was found to chelate magnesium ions in the ATP-binding pocket, while the piperidine nitrogen formed critical hydrogen bonds with the kinase hinge region. This dual interaction mechanism resulted in IC50 values in the low micromolar range, with promising blood-brain barrier permeability in rodent models.
In oncology research, a team from Harvard Medical School reported in Nature Chemical Biology (2024) that 4-(piperidin-3-yl)benzene-1,2-diol derivatives can modulate the tumor microenvironment through HIF-1α inhibition. The compound's redox-active catechol moiety was shown to interfere with hypoxia signaling pathways, while the basic nitrogen center improved cellular uptake. These findings suggest potential applications in combination therapies for solid tumors.
Synthetic methodology developments have also advanced significantly. A recent ACS Catalysis paper (2024) described an asymmetric hydrogenation protocol for preparing enantiomerically pure 173283-34-6 derivatives using chiral iridium catalysts. This breakthrough enables access to both (R)- and (S)-configured analogs for structure-activity relationship studies, addressing previous challenges in stereoselective synthesis of this scaffold.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) revealed that 4-(piperidin-3-yl)benzene-1,2-diol exhibits favorable ADME properties, with moderate plasma protein binding (60-70%) and good metabolic stability in human liver microsomes. The catechol group undergoes primarily glucuronidation, while the piperidine ring shows minimal CYP-mediated oxidation, suggesting reduced risk of drug-drug interactions.
Emerging applications in chemical biology include the development of 173283-34-6-based fluorescent probes for imaging dopamine receptors, as reported in Chemical Communications (2024). The intrinsic fluorescence of extended π-conjugated derivatives, combined with the molecule's affinity for neurotransmitter receptors, enables real-time visualization of receptor trafficking in neuronal cells.
Future research directions highlighted in recent reviews include exploring 4-(piperidin-3-yl)benzene-1,2-diol as a fragment for PROTAC design and investigating its metal-chelating properties for radiopharmaceutical applications. The compound's versatility and demonstrated biological activities position it as an important scaffold for next-generation therapeutic development.
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